molecular formula C6H15OSi2 B1588628 1,1,3,3-Tetramethyl-1-vinyldisiloxane CAS No. 55967-52-7

1,1,3,3-Tetramethyl-1-vinyldisiloxane

Cat. No. B1588628
CAS RN: 55967-52-7
M. Wt: 159.35 g/mol
InChI Key: FCCRGBVYSYHQRQ-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-1-vinyldisiloxane is an organosilicon compound. It is a colorless liquid that is employed as a ligand in organometallic chemistry and also as a homogeneous catalyst .


Molecular Structure Analysis

The molecular formula of 1,1,3,3-Tetramethyl-1-vinyldisiloxane is C6H16OSi2 . The exact mass is 160.073975 .


Physical And Chemical Properties Analysis

The compound is a colorless liquid with a density of 0.784 g/cm3 . It has a boiling point of 95.6±9.0 °C at 760 mmHg . The flash point is 11.6±18.7 °C .

Scientific Research Applications

Catalysis and Synthesis

1,1,3,3-Tetramethyl-1-vinyldisiloxane (TMDSO) plays a significant role in catalysis, particularly in reactions involving hydrosilylation. For instance, a study reported its use in copper(I)-catalyzed hydrosilylation of terminal alkynes to prepare vinyldisiloxanes, showcasing its utility in forming unsymmetrical disubstituted (E)-alkenes through Pd-catalyzed cross-coupling reactions (Zhou & Wang, 2014). Another study emphasized its role in synthesizing silane coupling agents, where TMDSO was selectively mono-functionalized with vinyl-substituted silicon derivatives (Januszewski et al., 2017).

Polymerization and Material Synthesis

TMDSO is integral in polymerization processes. Research demonstrated its use in preparing 1-hydrido-1-vinyldimethylsiloxy-3,3,5,5-tetramethylcyclotrisiloxane through specific reactions, leading to polymers with unique properties like low glass transition temperatures (Paulasaari & Weber, 1999). In a similar context, its use in producing hyperbranched poly[1-β-(4′-acetylphenyl)vinyl-3-vinyl-1,1,3,3-tetramethyldisiloxane] was reported, highlighting its utility in creating materials with specific structural and thermal properties (Londergan & Weber, 1998).

Reductive Reactions and Functionalization

TMDSO serves as a reducing agent in various reactions. For example, it was used in the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds, showing enhanced reactivity compared to monohydrosilanes (Vasilikogiannaki et al., 2014). Another study highlighted its application in ring-opening reactions to create alkoxysilanes from cyclic ethers and alcohols (Pehlivan et al., 2011).

Material Applications and Properties

TMDSO is also utilized in the development of materials with specific properties. Research on the synthesis of silicone elastomers containing trifluoropropyl groups demonstrated its use in modifying polymers to enhance their dielectric and electromechanical properties (Dascalu et al., 2015). Similarly, its role in synthesizing linear and cyclic siloxanes functionalized with polar groups was explored for potential applications as solvent-free liquid electrolytes due to their unique thermal and dielectric characteristics (Turcan-Trofin et al., 2019).

Safety And Hazards

The compound is classified as a flammable liquid (Hazard Codes: Xi, Risk Phrases: R11). Safety measures include avoiding ignition sources and providing adequate ventilation .

Future Directions

1,1,3,3-Tetramethyl-1-vinyldisiloxane is utilized in non-aqueous polymer preparation as well as a laboratory reagent . It is expected to continue to be used in the production of silicone polymers or silicone resins .

properties

InChI

InChI=1S/C6H15OSi2/c1-6-9(4,5)7-8(2)3/h6H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCRGBVYSYHQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971368
Record name 3-Ethenyl-1,1,3,3-tetramethyldisiloxanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyltetramethyldisiloxane

CAS RN

55967-52-7
Record name 1,1,3,3-Tetramethyl-1-vinyldisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055967527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethenyl-1,1,3,3-tetramethyldisiloxanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-tetramethyl-1-vinyldisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetramethyl-1-vinyldisiloxane

Citations

For This Compound
5
Citations
M Oishi, M Minakawa, I Imae, Y Kawakami - Macromolecules, 2002 - ACS Publications
An optically pure (S,S)-1,5-di(1-naphthyl)-1,5-diphenyl-1,5-divinyl-3-methyltrisiloxane (>99% ee) was synthesized by the condensation of (S)-lithium (1-naphthyl)phenylvinylsilanolate (>…
Number of citations: 29 pubs.acs.org
IT Wood - 1982 - search.proquest.com
The study of organosilicon reactive intermediates is an area of expanding interest. There are many gaps in our knowledge in this relatively new sphere, in addition to the lack of …
Number of citations: 6 search.proquest.com
K Matsumoto, Y Oba, Y Nakajima… - Angewandte …, 2018 - Wiley Online Library
Silicones (organopolysiloxanes) have found applications in a wide range of research areas, and their unique and valuable properties have rendered these materials virtually …
Number of citations: 52 onlinelibrary.wiley.com
T Aysu, MM Küçük - The Journal of Supercritical Fluids, 2013 - Elsevier
Ferula orientalis L. stalks were liquefied in an autoclave in supercritical organic solvents (methanol, ethanol, 2-propanol, acetone and 2-butanol) with (NaOH, Na 2 CO 3 , ZnCl 2 ) and …
Number of citations: 57 www.sciencedirect.com
大石基 - 2002 - dspace.jaist.ac.jp
JAIST Repository Page 1 Japan Advanced Institute of Science and Technology JAIST Repository https://dspace.jaist.ac.jp/ Title 光学活性および立体規則性ポリシロキサンの新規合成 法の…
Number of citations: 0 dspace.jaist.ac.jp

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